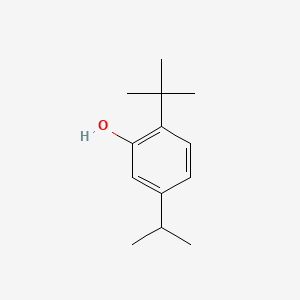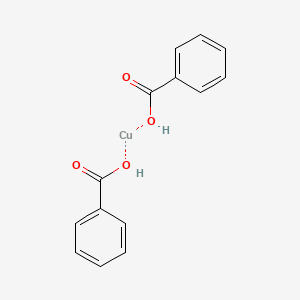![molecular formula C11H13NO B13826419 3-[(Pent-2-yn-1-yl)oxy]aniline CAS No. 453593-33-4](/img/structure/B13826419.png)
3-[(Pent-2-yn-1-yl)oxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Pent-2-yn-1-yl)oxy]aniline is an organic compound that features an aniline group substituted with a pent-2-yn-1-yloxy group
Méthodes De Préparation
The synthesis of 3-[(Pent-2-yn-1-yl)oxy]aniline can be achieved through several methods. One notable method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with this compound and aliphatic aldehydes in the presence of pseudoephedrine as a chiral catalyst . This reaction yields Mannich type condensation products as mixtures of diastereoisomers with high diastereoisomer excess . The reaction conditions typically involve stirring the mixture at 25°C for 24 hours in an aqueous medium .
Analyse Des Réactions Chimiques
3-[(Pent-2-yn-1-yl)oxy]aniline undergoes various chemical reactions, including:
Substitution Reactions: The aniline group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other parts of the molecule.
Common reagents used in these reactions include aldehydes, chiral catalysts like pseudoephedrine, and various oxidizing or reducing agents . The major products formed from these reactions are typically chiral amines and substituted aniline derivatives .
Applications De Recherche Scientifique
3-[(Pent-2-yn-1-yl)oxy]aniline has several scientific research applications:
Materials Science: Its unique structure makes it useful in the design of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(Pent-2-yn-1-yl)oxy]aniline involves its participation in various chemical reactions. For instance, in the aminomethylation reaction, the compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a new carbon-nitrogen bond . The presence of a chiral catalyst ensures the enantioselectivity of the reaction, resulting in the formation of chiral amines .
Comparaison Avec Des Composés Similaires
3-[(Pent-2-yn-1-yl)oxy]aniline can be compared to other similar compounds, such as:
N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline: This compound also features an aniline group substituted with a pent-2-yn-1-yloxy group, but with additional trimethylsilyl groups.
Other Mannich Bases: These compounds share the aminomethylation reaction mechanism and are used in the synthesis of chiral nitrogen-containing compounds.
The uniqueness of this compound lies in its specific substitution pattern and its ability to participate in enantioselective reactions, making it valuable in the synthesis of optically pure compounds .
Propriétés
Numéro CAS |
453593-33-4 |
|---|---|
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
3-pent-2-ynoxyaniline |
InChI |
InChI=1S/C11H13NO/c1-2-3-4-8-13-11-7-5-6-10(12)9-11/h5-7,9H,2,8,12H2,1H3 |
Clé InChI |
WDVYLZYBCPMVLM-UHFFFAOYSA-N |
SMILES canonique |
CCC#CCOC1=CC=CC(=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




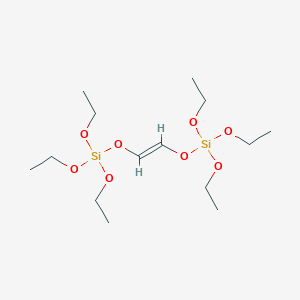
![exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B13826357.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid](/img/structure/B13826358.png)
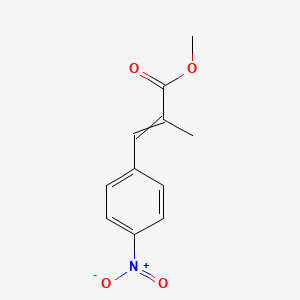
![2-[2-[(2E)-2-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B13826360.png)
![(6E)-4-[[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]methyl]-2-hydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,3,5-trione](/img/structure/B13826366.png)
![[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B13826368.png)
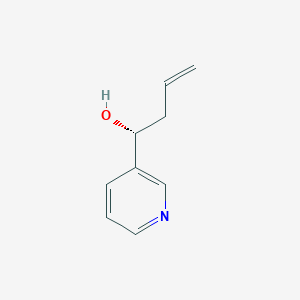
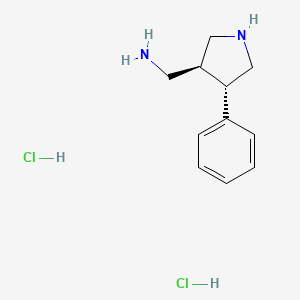
![2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13826387.png)
